molecular formula C31H30N2O4S2 B11969029 Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11969029
M. Wt: 558.7 g/mol
InChI Key: OGEBKTVKALXJQN-LGUFXXKBSA-N
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Description

Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a benzylidene group, a pentyloxy group, and a thienyl group

Preparation Methods

The synthesis of Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid to facilitate the condensation reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylidene and thienyl positions, using reagents like halogens or alkylating agents.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester bonds, forming carboxylic acids and alcohols as major products.

Scientific Research Applications

Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Compared to other thiazolopyrimidine derivatives, Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C31H30N2O4S2

Molecular Weight

558.7 g/mol

IUPAC Name

benzyl (2E)-7-methyl-3-oxo-2-[(4-pentoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H30N2O4S2/c1-3-4-8-17-36-24-15-13-22(14-16-24)19-26-29(34)33-28(25-12-9-18-38-25)27(21(2)32-31(33)39-26)30(35)37-20-23-10-6-5-7-11-23/h5-7,9-16,18-19,28H,3-4,8,17,20H2,1-2H3/b26-19+

InChI Key

OGEBKTVKALXJQN-LGUFXXKBSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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